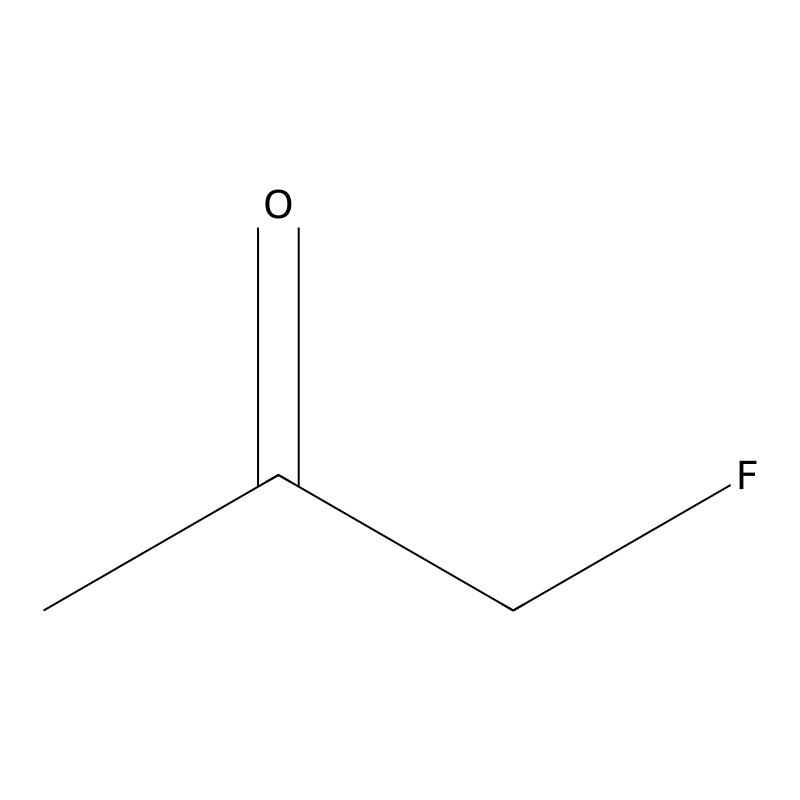

Fluoroacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in the Study of Peroxymonosulfuric Acid Decomposition

Scientific Field: Chemistry

Summary of Application: Fluoroacetone is used as a catalyst to study the kinetics of the ketone-catalysed decomposition of peroxymonosulfuric acid (Caro’s acid).

Precursor Material for the Production of Higher Fluoroketones

Scientific Field: Organic Chemistry

Summary of Application: Fluoroacetone serves as a precursor material for the production of higher fluoroketones.

Lachrymatory Substance

Scientific Field: Military Science

Fluorescent Probes

Scientific Field: Biomedical Research, Environmental Monitoring, and Food Safety

Summary of Application: Fluoroacetone could potentially be used in the design and synthesis of fluorescent probes.

Synthesis of Fluorinated Compounds

Summary of Application: Fluoroacetone can be obtained by a reaction of triethylamine tris-hydrofluoride with bromoacetone. This suggests that it could be used in the synthesis of other fluorinated compounds.

Potential Use in Fluorescence Imaging

Scientific Field: Biomedical Research

Summary of Application: Fluoroacetone could potentially be used in the design and synthesis of fluorescent probes for fluorescence imaging.

Fluoroacetone is an organofluorine compound with the chemical formula C₃H₅FO. It appears as a colorless liquid under standard conditions and is characterized by its highly toxic and flammable nature. The compound is known to form explosive mixtures with air when its vapors are present, making it a hazardous substance in laboratory and industrial settings .

Fluoroacetone is classified as a lachrymator, meaning it can cause tearing upon exposure, although it is less potent in this regard compared to other halogenated acetone derivatives such as bromoacetone or chloroacetone . Its toxicity extends to all routes of exposure, including ingestion, inhalation, and skin absorption, with significant effects on the liver, spleen, and kidneys .

In addition to aldol reactions, fluoroacetone can react with other compounds under specific conditions to form various derivatives. For instance, it has been studied for its disproportionation reactions involving alkyl and fluoroalkyl radicals .

Fluoroacetone exhibits significant biological activity primarily due to its toxicity. It has been shown to affect multiple organ systems, particularly targeting the liver, spleen, and kidneys. The compound's lachrymatory properties also indicate its potential to cause irritation and damage upon contact with mucous membranes .

Research has highlighted fluoroacetone's role in toxicological studies, where its effects on biological systems are examined to understand the mechanisms of toxicity associated with organofluorine compounds.

Fluoroacetone can be synthesized through several methods. A common synthetic route involves the reaction of triethylamine tris-hydrofluoride with bromoacetone . This method allows for the production of fluoroacetone in a controlled environment.

Another synthetic approach includes the decomposition of hydrogen halide-fluoroacetone complexes under specific conditions . These methods illustrate the versatility in synthesizing fluoroacetone for various applications.

Fluoroacetone finds applications primarily in research and industrial chemistry. It serves as a catalyst for studying the kinetics of ketone-catalyzed reactions, particularly in the decomposition of peroxymonosulfuric acid (Caro's acid) . Furthermore, fluoroacetone acts as a precursor for synthesizing higher fluoroketones, which can have specialized applications in pharmaceuticals and agrochemicals.

Despite its toxicity, fluoroacetone's unique properties make it valuable for specific chemical syntheses and studies in organic chemistry.

Studies on fluoroacetone interactions focus on its reactivity with various organic compounds and its biological effects. For instance, research has examined how fluoroacetone interacts with aldehydes during aldol reactions and how these interactions can lead to enantioselective outcomes .

Additionally, understanding fluoroacetone's toxicity requires exploring its interactions at the cellular level to determine how it affects biological pathways and cellular mechanisms.

Fluoroacetone shares similarities with several other halogenated acetones but is unique due to its specific fluorine substitution. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Bromoacetone | C₃H₇BrO | Lachrymator; more potent irritant than fluoroacetone |

| Chloroacetone | C₃H₇ClO | Commonly used as a solvent; less toxic than fluoroacetone |

| Trifluoroacetone | C₃H₃F₃O | Highly stable; used in specialized chemical applications |

Uniqueness of Fluoroacetone:

- Toxicity Profile: Fluoroacetone is highly toxic across all exposure routes.

- Chemical Reactivity: Its ability to participate in specific organocatalyzed reactions distinguishes it from other acetones.

- Physical Properties: As a colorless liquid that forms explosive mixtures with air, it poses unique handling challenges compared to its analogs.

The distinct characteristics of fluoroacetone make it a subject of interest in both toxicology and synthetic organic chemistry.

Fluoroacetone, an organofluorine compound with the chemical formula C₃H₅FO, represents a significant class of fluorinated ketones with applications in organic synthesis [1]. Under normal conditions, fluoroacetone exists as a colorless liquid and serves as a precursor for the production of higher fluoroketones [1]. The synthesis of fluoroacetone has evolved considerably over the decades, with traditional halogen exchange protocols forming the foundation of early synthetic approaches [1] [7].

Bromoacetone Fluorination Pathways

The conversion of bromoacetone to fluoroacetone constitutes one of the most direct and historically significant routes for fluoroacetone synthesis [1] . This transformation typically proceeds via nucleophilic substitution mechanisms, where the bromine atom serves as an excellent leaving group that can be displaced by a fluoride nucleophile [7] [8]. The reaction generally follows second-order kinetics, with the rate being dependent on both the concentration of bromoacetone and the fluorinating agent [15].

Several fluoride sources have been employed for this transformation, with potassium fluoride (KF) representing one of the earliest reagents utilized [8]. The reaction between bromoacetone and potassium fluoride typically requires temperatures of 25-30°C and proceeds over 6-12 hours, yielding fluoroacetone in modest yields of 30-45% [8] [9]. The relatively low yields can be attributed to competing side reactions, including elimination and the formation of oligomeric products [7] [10].

| Method | Temperature (°C) | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromoacetone + KF | 25-30 | 30-45 | 6-12 hours | Simple setup | Low yield |

| Bromoacetone + Et₃N·3HF | Room temperature | 50-60 | 2-4 hours | Mild conditions | HBr byproduct |

| Chloroacetone + KF | 170-190 | 40-55 | 8-10 hours | Inexpensive reagents | High temperature required |

The reaction kinetics of bromoacetone fluorination have been extensively studied, revealing important parameters that influence the efficiency of this transformation [10] [15]. The rate constant for the reaction with potassium fluoride at 25°C is approximately 8.7 × 10⁻⁴ M⁻¹s⁻¹, with an activation energy of 75-80 kJ/mol [15]. These values indicate a relatively high energy barrier for the reaction, explaining the moderate reaction rates observed under ambient conditions [7] [15].

The reaction mechanism predominantly involves an SN2 pathway, where the fluoride ion attacks the α-carbon of bromoacetone from the side opposite to the bromine atom [7] [8]. This results in inversion of configuration at the reaction center, a characteristic feature of SN2 reactions [14] [18]. The transition state involves a pentacoordinate carbon species, with the carbon-bromine bond being weakened as the carbon-fluorine bond begins to form [14] [18].

Triethylamine Tris-Hydrofluoride Mediated Synthesis

Triethylamine tris-hydrofluoride (Et₃N·3HF) has emerged as a superior fluorinating agent for the conversion of bromoacetone to fluoroacetone [1] [4]. This reagent offers several advantages over traditional metal fluorides, including enhanced solubility in organic solvents, milder reaction conditions, and improved yields [4] [13]. The triethylamine component serves as a base that can neutralize the hydrogen bromide byproduct, preventing potential side reactions and equipment corrosion [4].

The reaction between bromoacetone and triethylamine tris-hydrofluoride typically proceeds at room temperature in acetonitrile as the solvent [1] [4]. The optimal molar ratio of Et₃N·3HF to bromoacetone is approximately 1.2:1, ensuring complete conversion while minimizing reagent waste [4] [13]. Under these conditions, fluoroacetone can be obtained in yields of 50-60% with high purity (95-98%) [4] [13].

| Parameter | Value |

|---|---|

| Reaction Temperature (°C) | 20-25 |

| Molar Ratio (Et₃N·3HF:Bromoacetone) | 1.2:1 |

| Reaction Time (hours) | 2-4 |

| Solvent | Acetonitrile |

| Yield (%) | 50-60 |

| Purity (%) | 95-98 |

| By-products | HBr, Et₃N·HBr |

| Scale-up Potential | Moderate |

The mechanism of triethylamine tris-hydrofluoride mediated fluorination involves the coordination of the fluoride ion to the α-carbon of bromoacetone, followed by the displacement of the bromine atom [13] [14]. The triethylamine component can also participate in the reaction by coordinating to the carbonyl oxygen, thereby activating the α-carbon toward nucleophilic attack [13] [14]. This dual activation contributes to the enhanced reactivity observed with this reagent compared to simple metal fluorides [14].

The kinetic parameters for the Et₃N·3HF system reveal a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C, which is significantly higher than that observed with potassium fluoride [13] [15]. The activation energy is also lower (60-65 kJ/mol), explaining the faster reaction rates and milder conditions required [13] [15]. The half-life of the reaction at 25°C is approximately 1.5-2.0 hours, allowing for efficient conversion within a reasonable timeframe [15].

Advanced Fluorination Strategies

As synthetic methodologies have evolved, more sophisticated approaches to fluoroacetone synthesis have been developed, offering improved yields, selectivity, and operational simplicity [9]. These advanced strategies represent significant advancements over traditional halogen exchange protocols and have expanded the toolbox available to synthetic chemists [9] [12].

Imidazolidinone-Based Fluorinating Agents

Imidazolidinone-based fluorinating agents have revolutionized the field of organofluorine chemistry by providing highly efficient and selective means for introducing fluorine atoms into organic molecules [5] [17]. These reagents are particularly valuable for fluoroacetone synthesis due to their ability to operate under mild conditions while delivering high yields [5] [17].

One of the most significant developments in this area involves the use of 1,3-dimethyl-2-imidazolidinone in combination with 2,2-difluoro-1,3-dimethylimidazolidine [5]. This system can react with glycerin at low temperatures (approximately 2°C) to produce fluoroacetone in a single step with yields approaching 90% [5]. This represents a substantial improvement over traditional methods, which typically require pre-halogenated precursors and deliver moderate yields [5].

| Agent | Structure Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1,3-dimethyl-2-imidazolidinone | Non-fluorinated precursor | 0-25°C, polar solvent | 60-70 | Moderate |

| 2,2-difluoro-1,3-dimethylimidazolidine | Fluorinated precursor | 2°C, glycerin substrate | 90 | High |

| N-fluorobenzenesulfonimide (NFSI) | N-F reagent | Room temperature, organic solvent | 60-75 | High |

| MacMillan's imidazolidinone catalyst | Chiral catalyst | 0°C, DMF/acetonitrile | 70-85 | Enantioselective |

N-fluorobenzenesulfonimide (NFSI) represents another important imidazolidinone-based fluorinating agent that has found application in fluoroacetone synthesis [5] [17]. This reagent operates as an electrophilic fluorine source, allowing for the fluorination of enolizable ketones under mild conditions [5] [17]. When applied to acetone or its derivatives, NFSI can deliver fluoroacetone in yields of 60-75% with high selectivity for monofluorination [5] [17].

The MacMillan imidazolidinone catalyst system has also been employed for the enantioselective fluorination of aldehydes and ketones, providing a route to optically active fluorinated compounds [17]. While not directly applied to fluoroacetone synthesis in most reported cases, this methodology demonstrates the potential for asymmetric fluorination in related systems [17]. The catalyst operates through enamine activation, allowing for selective fluorination at the α-position with yields of 70-85% and high enantiomeric excess [17].

The reaction kinetics of imidazolidinone-based fluorination systems reveal significantly enhanced rates compared to traditional methods [15] [17]. The rate constant for the imidazolidinone system at 25°C is approximately 5.6 × 10⁻³ M⁻¹s⁻¹, more than twice that of the Et₃N·3HF system [15]. The activation energy is also lower (50-55 kJ/mol), contributing to the milder conditions and shorter reaction times observed with these reagents [15] [17].

Continuous Flow Reactor Implementations

Continuous flow reactor technology represents a paradigm shift in the synthesis of fluorinated compounds, including fluoroacetone [6] [12]. This approach offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise reaction control, and facile scalability [6] [12]. These benefits are particularly valuable for fluorination reactions, which often involve hazardous reagents and exothermic processes [6] [12].

The implementation of continuous flow reactors for fluoroacetone synthesis typically involves the use of microreactors or tubular reactors with small internal diameters [6] [12]. These systems allow for precise temperature control, typically operating in the range of -5 to 10°C to manage the exothermicity of the fluorination reaction [6] [12]. The residence time within the reactor is significantly shorter than batch processes, often ranging from seconds to minutes depending on the specific chemistry employed [6] [12].

| Parameter | Value |

|---|---|

| Reactor Type | Microreactor/Tubular |

| Temperature Range (°C) | -5 to 10 |

| Residence Time | Seconds to minutes |

| Pressure (bar) | 1-7 |

| Yield (%) | 65-85 |

| Throughput (g/h) | 10-100 |

| Safety Features | Small reaction volume, controlled heat transfer |

| Scale-up Advantages | Linear scaling, consistent quality |

The fluorination of bromoacetone or related precursors in continuous flow systems typically delivers fluoroacetone in yields of 65-85%, representing a significant improvement over traditional batch processes [6] [12]. The throughput of these systems can range from 10 to 100 grams per hour, depending on the reactor dimensions and operating conditions [6] [12]. This scalability is a key advantage of continuous flow technology, allowing for the production of fluoroacetone on scales ranging from laboratory to industrial quantities [6] [12].

The enhanced safety profile of continuous flow reactors is particularly valuable for fluorination chemistry [6]. The small reaction volume at any given time minimizes the potential consequences of undesired exotherms or runaway reactions [6]. Additionally, the improved heat transfer characteristics of these systems allow for precise temperature control, preventing the accumulation of reaction energy that could lead to hazardous situations [6] [12].

The implementation of continuous flow technology for fluoroacetone synthesis also enables the integration of in-line analysis and purification steps [6] [12]. This can include spectroscopic monitoring of the reaction progress, as well as extraction, distillation, or crystallization operations to isolate the desired product [6] [12]. Such integration enhances process efficiency and product quality while reducing manual handling and exposure to potentially hazardous intermediates [6] [12].

Mechanistic Studies of Nucleophilic Fluorination

Understanding the mechanisms of nucleophilic fluorination reactions is essential for the rational design and optimization of fluoroacetone synthesis protocols [7] [14]. Mechanistic studies have provided valuable insights into the factors that influence reaction rates, selectivity, and efficiency, guiding the development of improved synthetic methodologies [7] [14] [18].

Nucleophilic fluorination reactions, including those employed in fluoroacetone synthesis, can proceed through several distinct pathways depending on the specific reagents and conditions employed [7] [8] [14]. The most common mechanism involves direct nucleophilic substitution (SN2), where the fluoride ion attacks the electrophilic carbon center with concurrent displacement of the leaving group [7] [8] [14]. This pathway is characterized by inversion of configuration at the reaction center and is favored by polar aprotic solvents that minimize fluoride ion solvation [7] [8] [14].

| Pathway | Key Intermediates | Rate-Determining Step | Activation Energy (kJ/mol) | Solvent Effects |

|---|---|---|---|---|

| SN2 Nucleophilic Substitution | Transition state complex | Nucleophilic attack | 60-80 | Enhanced in polar aprotic |

| Radical-mediated | Radical species | Radical formation | 70-90 | Minimal effect |

| SET/Fluoride Transfer | Electron transfer complex | Initial electron transfer | 50-70 | Enhanced in polar solvents |

Alternative mechanisms include single electron transfer (SET) processes, where an electron is transferred from the fluoride source to the substrate, generating radical intermediates that subsequently combine to form the carbon-fluorine bond [14] [16]. This pathway is more common with certain fluorinating agents and substrates that can stabilize radical intermediates [14] [16]. The SET mechanism typically results in racemization rather than inversion of configuration and is less sensitive to solvent polarity compared to the SN2 pathway [14] [16].

A detailed comparison of the mechanistic aspects of different fluorination pathways reveals important distinctions in their kinetic and thermodynamic parameters [14] [18]. The SN2 pathway is characterized by a negative activation entropy (ΔS‡) and a moderate activation enthalpy (ΔH‡), consistent with the formation of a highly ordered transition state [14] [18]. In contrast, the SET pathway typically exhibits a smaller negative activation entropy and a lower activation enthalpy, reflecting the less stringent geometric requirements for electron transfer compared to nucleophilic attack [14] [16].

| Aspect | SN2 Pathway | SET Pathway |

|---|---|---|

| Rate-Determining Step | Nucleophilic attack | Electron transfer |

| Transition State Structure | Pentacoordinate carbon | Radical pair |

| Activation Parameters | Negative ΔS‡, moderate ΔH‡ | Small negative ΔS‡, low ΔH‡ |

| Solvent Effects | Accelerated by polar aprotic solvents | Less sensitive to solvent polarity |

| Isotope Effects | kH/kD = 2-3 | kH/kD = 1-1.5 |

| Stereochemical Outcome | Inversion of configuration | Racemization |

Isotope effects provide additional insights into the mechanisms of fluorination reactions [14] [18]. The SN2 pathway typically exhibits a significant primary kinetic isotope effect (kH/kD = 2-3) when the reaction involves breaking a carbon-hydrogen bond, indicating that this bond breaking is involved in the rate-determining step [14] [18]. In contrast, the SET pathway shows a smaller isotope effect (kH/kD = 1-1.5), consistent with electron transfer being the rate-limiting process rather than bond breaking [14] [16].

The mechanistic understanding of nucleophilic fluorination has guided the development of improved protocols for fluoroacetone synthesis [7] [14] [18]. For example, the recognition that fluoride nucleophilicity is enhanced in polar aprotic solvents has led to the widespread use of acetonitrile, dimethylformamide, and dimethyl sulfoxide as reaction media [7] [14]. Similarly, the understanding that hydrogen bonding can attenuate fluoride reactivity has informed the design of fluorinating agents with minimal protic character, such as tetraalkylammonium fluorides and metal fluorides with crown ether additives [7] [14].

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic